molecular formula C9H20ClOP B7759963 Dibutylchloromethylphosphine oxide

Dibutylchloromethylphosphine oxide

Cat. No.: B7759963
M. Wt: 210.68 g/mol
InChI Key: HDMSCHSNULTMAH-UHFFFAOYSA-N
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Description

Dibutylchloromethylphosphine oxide (chemical formula: C₉H₂₀ClOP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two butyl groups, a chloromethyl group, and an oxygen atom. This structure confers unique chemical properties, including high polarity and reactivity, making it valuable in applications such as flame retardancy, catalysis, and chemical synthesis. The chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the butyl groups contribute to lipophilicity, influencing solubility and stability in organic matrices.

Properties

IUPAC Name

1-[butyl(chloromethyl)phosphoryl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20ClOP/c1-3-5-7-12(11,9-10)8-6-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMSCHSNULTMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Dibutylchloromethylphosphine oxide and related organophosphorus compounds:

Compound CAS No. Substituents Key Properties Applications References
This compound Not available Two butyl, one chloromethyl, one O High polarity, electrophilic P-center, moderate thermal stability Flame retardants, catalysis Inferred
Dimethyl methylphosphonate 756-79-6 Two methyl, one methyl, one O Low toxicity, high stability, low volatility Solvent, nerve agent simulant
Dimethyl phosphite 868-85-9 Two methyl, one OH Reducing agent, hydrolytically unstable Intermediate in pesticide synthesis
Ethylphosphonic dichloride 1066-50-8 One ethyl, two Cl, one O High reactivity, moisture-sensitive Precursor to phosphonate esters
Diethyl phosphite 762-04-9 Two ethyl, one OH Chelating agent, moderate stability Plasticizers, corrosion inhibitors

Reactivity and Stability

  • Electrophilicity: this compound’s chloromethyl group enhances electrophilicity at the phosphorus center compared to non-halogenated analogs like dimethyl methylphosphonate. This property aligns it more closely with dichlorinated species such as ethylphosphonic dichloride, though the latter’s higher Cl content increases sensitivity to hydrolysis .
  • Thermal Stability : Butyl groups improve thermal stability relative to methyl-substituted compounds (e.g., dimethyl phosphite), which degrade at lower temperatures due to weaker P–O bonds .

Solubility and Lipophilicity

  • The butyl chains in this compound render it more lipophilic than dimethyl or diethyl analogs, favoring solubility in nonpolar solvents. This contrasts with dimethylamine hydrochloride (CAS 506-59-2), a hydrophilic compound used in aqueous systems .

Research Findings and Data Gaps

  • Synthetic Pathways: While details the synthesis of Diethyl methylformylphosphonate dimethylhydrazone, analogous methods (e.g., Arbuzov reactions) could theoretically produce this compound via chloromethylation of dibutylphosphine oxide.
  • Toxicity and Regulation: Unlike dimethyl sulfoxide (CAS 67-68-5), which has well-characterized safety profiles, this compound’s toxicity remains unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutylchloromethylphosphine oxide
Reactant of Route 2
Reactant of Route 2
Dibutylchloromethylphosphine oxide

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